(r)-1-t-Butyldiphenylsiloxy-3-butanol
Description
(R)-1-t-Butyldiphenylsiloxy-3-butanol is a chiral alcohol derivative featuring a bulky t-butyldiphenylsilyl (TBDPS) protecting group at the primary hydroxyl position. This compound is widely utilized in organic synthesis, particularly in asymmetric catalysis and multi-step reactions, where selective protection of hydroxyl groups is critical. The TBDPS group provides steric shielding, enhancing stability against nucleophilic and acidic conditions while allowing orthogonal deprotection via fluoride ions (e.g., TBAF or HF-pyridine). Its (R)-configuration makes it valuable in enantioselective syntheses of pharmaceuticals, natural products, and fine chemicals.
Properties
IUPAC Name |
(2R)-4-[tert-butyl(diphenyl)silyl]oxybutan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-17(21)15-16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3/t17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAEAHCRDZSLJ-QGZVFWFLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-t-Butyldiphenylsiloxy-3-butanol typically involves the reaction of tert-butyldiphenylsilanol with an appropriate butanol derivative. One common method is the hydrosilylation of an allylic alcohol with tert-butyldiphenylsilane in the presence of a platinum catalyst. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of ®-1-t-Butyldiphenylsiloxy-3-butanol may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-1-t-Butyldiphenylsiloxy-3-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding silane derivative.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted organosilicon compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, ®-1-t-Butyldiphenylsiloxy-3-butanol is used as a reagent in organic synthesis. It serves as a precursor for the preparation of other organosilicon compounds and can be used in the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a protective group for hydroxyl functionalities in biomolecules. Its stability and ease of removal make it a valuable tool in the synthesis of complex biological molecules.
Medicine
In medicine, ®-1-t-Butyldiphenylsiloxy-3-butanol is explored for its potential use in drug delivery systems. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including silicone-based polymers and coatings. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of ®-1-t-Butyldiphenylsiloxy-3-butanol involves its interaction with specific molecular targets and pathways. The silicon atom in the compound can form stable bonds with various functional groups, allowing it to act as a versatile intermediate in chemical reactions. Additionally, the tert-butyl and phenyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Structural and Functional Comparison
The compound belongs to the silyl ether-protected alcohol family. Key structural analogs include:
| Compound Name | Protecting Group | Molecular Weight (g/mol) | Stability (Acid/Base) | Deprotection Reagent |
|---|---|---|---|---|
| (R)-1-t-Butyldiphenylsiloxy-3-butanol | TBDPS | 382.56 | High (pH 1–12) | TBAF, HF-pyridine |
| (R)-1-t-Butyldimethylsiloxy-3-butanol | TBDMS | 234.41 | Moderate (pH 3–10) | TBAF, AcOH/H₂O |
| (R)-1-Triethylsiloxy-3-butanol | TES | 204.35 | Low (pH 5–8) | HCl/MeOH, TBAF |
| (R)-1-Triisopropylsiloxy-3-butanol | TIPS | 260.48 | High (pH 1–12) | TBAF, HF |
Key Observations :
- Steric Bulk : TBDPS and TIPS groups offer superior steric protection compared to TBDMS and TES, reducing unwanted side reactions in complex syntheses .
- Stability : TBDPS is resistant to acidic and basic conditions, making it ideal for multi-step protocols. TBDMS is less stable under strongly acidic or oxidative environments.
- Deprotection : TBDPS requires harsh fluoride-based reagents, while TBDMS can be cleaved under milder acidic conditions.
Research Findings
- A 2022 study compared the hydrolysis rates of TBDPS and TBDMS derivatives in trifluoroacetic acid (TFA). TBDPS showed <5% cleavage after 24 hours, while TBDMS degraded completely within 2 hours.
- Enantiomeric excess (ee) retention studies demonstrated that TBDPS-protected intermediates maintained >98% ee in palladium-catalyzed cross-couplings, outperforming TES (90% ee) due to reduced steric distortion.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
